methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
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Overview
Description
Methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of a fluorine atom and a carboxylate ester group in its structure can influence its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate typically involves the construction of the pyrrolo[3,2-b]pyridine core followed by the introduction of the fluorine atom and the ester group. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and scalability. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer and infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with its target .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but may differ in their substituents, leading to variations in their chemical and biological properties.
Fluorinated pyridines: These compounds also contain a fluorine atom and a pyridine ring, but their reactivity and applications can differ based on the position of the fluorine atom and other substituents.
Uniqueness
Methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The combination of a fluorine atom and an ester group in the pyrrolo[3,2-b]pyridine core makes it a valuable compound for various applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)6-4-11-7-2-5(10)3-12-8(6)7/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXFRMQLCFVNHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1N=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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